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For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK1059865 is a potent and selective antagonist of the Orexin-1 receptor (OX1R), a G-protein

coupled receptor primarily expressed in brain regions associated with motivation, reward, and

stress. The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and their

receptors (OX1R and OX2R), plays a crucial role in regulating various physiological processes,

including wakefulness, feeding behavior, and reward-seeking. Due to its selective inhibition of

OX1R, GSK1059865 has emerged as a valuable pharmacological tool for elucidating the

specific roles of this receptor in normal physiology and in pathological conditions such as

addiction and compulsive behaviors. This technical guide provides an in-depth summary of the

key in vitro and in vivo studies characterizing GSK1059865, with a focus on quantitative data,

detailed experimental protocols, and the underlying signaling pathways.

In Vitro Profile of GSK1059865
The in vitro characteristics of GSK1059865 have been established through a series of binding

and functional assays, demonstrating its high affinity and selectivity for the Orexin-1 receptor.

Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target

receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind
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to the receptor of interest. The ability of the test compound (in this case, GSK1059865) to

displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) can be

calculated. A lower Ki value indicates a higher binding affinity.

Receptor Species Cell Line
Radioliga
nd

Ki (nM)
Selectivit
y (fold vs.
OX1R)

Referenc
e

OX1R Human CHO-S
[¹²⁵I]

Orexin A
3.6 - [1][2]

OX1R Rat - - 3.2 - [1]

OX2R Human CHO-S [³H]EMPA ~158.4 ~44 [1][2]

κ-opioid

receptor
- - - pKi = 6.5 - [3]

Note: The Ki for OX2R was calculated based on the reported 44-fold selectivity over OX1R.

Functional Antagonism
Functional assays assess the ability of a compound to inhibit the biological response triggered

by an agonist. For OX1R, which is coupled to the Gq protein, agonist binding leads to an

increase in intracellular calcium concentration ([Ca²⁺]i). The potency of an antagonist is often

expressed as the pKB value, which is the negative logarithm of the antagonist's dissociation

constant.

Assay Type Cell Line Agonist
Measured
Response

pKB Reference

Calcium

Mobilization

CHO / HEK-

293
Orexin-A

Inhibition of

[Ca²⁺]i

increase

8.77 ± 0.12 [4]

Off-Target Profiling
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GSK1059865 has been shown to have a favorable off-target profile, with minimal activity at a

wide range of other receptors and transporters. One study noted that it displays none of the

significant off-target binding that has been reported for the less selective OX1R antagonist, SB-

334867.[1] The primary off-target activity identified is at the κ-opioid receptor, albeit with

significantly lower affinity than for OX1R.[3]

Orexin-1 Receptor Signaling Pathway
GSK1059865 exerts its effects by blocking the canonical signaling pathway of the Orexin-1

receptor. This pathway is initiated by the binding of the endogenous ligand, orexin-A, to OX1R,

a Gq-protein coupled receptor.
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Cytosol

Orexin-A OX1RBinds Gq Protein (α, β, γ)Activates Phospholipase C (PLC)Activates PIP2Hydrolyzes

IP3
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Downstream
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Antagonizes

Click to download full resolution via product page

OX1R Gq-coupled signaling pathway and the antagonistic action of GSK1059865.

In Vivo Studies of GSK1059865
A substantial body of in vivo research has investigated the effects of GSK1059865 in animal

models of addiction and compulsive behavior. These studies highlight the potential of OX1R

antagonism as a therapeutic strategy for these disorders.

Pharmacokinetics
Understanding the pharmacokinetic profile of a compound is essential for designing and

interpreting in vivo experiments. While a comprehensive ADME (Absorption, Distribution,

Metabolism, and Excretion) profile for GSK1059865 is not fully available in the public domain,

some key parameters have been reported.
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Parameter Value Species
Route of
Administration

Reference

Brain:Blood

Ratio
0.3 Rat

Intraperitoneal

(i.p.)
[3]

Brain Penetrance Yes Rat Oral (p.o.) [3]

Chronic Intermittent Ethanol (CIE) Exposure Model
The CIE model is a widely used preclinical model to induce a state of ethanol dependence in

rodents, characterized by escalated ethanol consumption.

Experimental Workflow:
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Start: Adult Male C57BL/6J Mice

Establish Baseline Ethanol Intake
(2-bottle choice, 15% ethanol vs. water)

Divide into Control (Air) and CIE (Ethanol Vapor) Groups

Chronic Intermittent Ethanol (CIE) Exposure
(16h ethanol vapor/day for 4 days)

Withdrawal Period
(8h air exposure/day for 4 days)

72h Abstinence

Test Ethanol Intake
(2-bottle choice for 5 days)

Repeat Cycles (e.g., 7 cycles)

Treatment Phase:
Administer GSK1059865 or Vehicle (i.p.)

30 min before ethanol access

After sufficient cycles

Measure Ethanol and Sucrose Intake

Click to download full resolution via product page

Workflow for the Chronic Intermittent Ethanol (CIE) exposure model.
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Key Findings:

GSK1059865 significantly and dose-dependently decreased ethanol drinking in ethanol-

dependent (CIE-exposed) mice.[1][5]

The effect was more pronounced in dependent animals, with non-dependent mice only

showing a reduction in ethanol intake at the highest dose tested.[1][5]

GSK1059865 had no effect on the consumption of a palatable sucrose solution, indicating

selectivity for reward-seeking driven by ethanol.[1][5]

Treatment
Group

Dose of
GSK1059865
(mg/kg, i.p.)

Ethanol Intake
(g/kg)

% Reduction
vs. Vehicle

Reference

Ethanol-

Dependent (CIE)
Vehicle ~3.5 - [1]

10 ~2.5 ~28.6% [1]

25 ~2.2 ~37.1% [1]

50 ~2.0 ~42.9% [1]

Control (Air-

Exposed)
Vehicle ~2.7 - [1]

10
No significant

change
- [1]

25
No significant

change
- [1]

50
Significant

reduction
- [1]

Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding properties of drugs. Animals learn to

associate a specific environment with the effects of a drug, and if the drug is rewarding, they
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will spend more time in that environment.

Experimental Protocol: A typical CPP protocol involves three phases:

Pre-Conditioning (Baseline): Animals are allowed to freely explore the apparatus, which

consists of two or more distinct compartments, to determine any initial preference.

Conditioning: Over several days, animals receive injections of the drug (e.g., cocaine) and

are confined to one compartment, and on alternate days, they receive a vehicle injection and

are confined to the other compartment.

Post-Conditioning (Test): Animals are placed back in the apparatus in a drug-free state and

allowed to freely explore. The time spent in each compartment is measured.

Key Findings:

GSK1059865 has been shown to dose-dependently reduce the expression of cocaine-

induced conditioned place preference.[3] This suggests that OX1R antagonism can diminish

the rewarding memories associated with drug use.

Schedule-Induced Polydipsia (SIP)
SIP is an animal model of compulsive behavior where food-restricted animals exhibit excessive

drinking when food is delivered intermittently.

Experimental Protocol:

Food Restriction: Animals are typically maintained at 80-85% of their free-feeding body

weight.

Training: Animals are placed in an operant chamber where food pellets are delivered on a

fixed-time or variable-time schedule (e.g., one pellet every 60 seconds). Water is freely

available.

Measurement: The volume of water consumed during the session is measured. Polydipsia is

characterized by a significant increase in water intake compared to non-scheduled feeding

conditions.
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Key Findings:

While specific studies on GSK1059865 in SIP are not detailed in the provided search results,

other OX1R antagonists have been shown to decrease compulsive drinking behavior in this

model, suggesting a role for the OX1R in compulsive behaviors.[3]

Detailed Experimental Methodologies
In Vitro Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of GSK1059865 for the Orexin-1 and Orexin-2

receptors.

Materials:

Cell membranes from CHO-S cells recombinantly expressing human OX1R or OX2R.[2]

Radioligand: [¹²⁵I] Orexin-A for OX1R, [³H]EMPA for OX2R.[1][2]

Non-specific binding control: A high concentration of a known non-radiolabeled ligand (e.g.,

unlabeled SB-334867).[2]

GSK1059865 at various concentrations.

Assay buffer.

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate the cell membranes with a fixed concentration of the radioligand and varying

concentrations of GSK1059865.

Allow the binding to reach equilibrium.

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
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Wash the filters to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Plot the percentage of specific binding against the concentration of GSK1059865 to

determine the IC50 value (the concentration of GSK1059865 that inhibits 50% of the specific

binding of the radioligand).

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

In Vivo Drug Formulation and Administration
Objective: To prepare and administer GSK1059865 for in vivo studies in mice and rats.

Formulation for Mice (i.p. injection):

Dissolve GSK1059865 in a vehicle of saline and TWEEN 80 (0.5% v/v).[1]

Administer intraperitoneally (i.p.) at a volume of 0.01 ml/g body weight.[4]

Formulation for Rats (oral gavage):

Dissolve GSK1059865 in 0.5% HPMC (w/v) in distilled water.[4]

Administer by oral gavage.[4]

Conclusion
GSK1059865 is a highly potent and selective Orexin-1 receptor antagonist that has proven to

be an invaluable tool for dissecting the role of OX1R in reward, motivation, and compulsive

behaviors. In vitro studies have consistently demonstrated its high affinity for OX1R and its

favorable selectivity profile. In vivo, GSK1059865 effectively reduces ethanol consumption in

dependent animals and attenuates the rewarding effects of cocaine, with minimal impact on

natural rewards. These findings strongly support the hypothesis that the Orexin-1 receptor is a

key mediator of the heightened motivation and compulsive drug-seeking that characterize

addiction. Further research, including more comprehensive pharmacokinetic studies and

clinical investigations, is warranted to fully explore the therapeutic potential of targeting the
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Orexin-1 receptor with compounds like GSK1059865 for the treatment of substance use

disorders and other compulsive behaviors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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